molecular formula C12H16N2O3S B10761862 Phenylalanylcysteine

Phenylalanylcysteine

Cat. No.: B10761862
M. Wt: 268.33 g/mol
InChI Key: KNPVDQMEHSCAGX-UHFFFAOYSA-N
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Description

Ferrocene, also known as bis(cyclopentadienyl)iron, is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability, aromaticity, and unique “sandwich” structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocene can be synthesized through the reaction of cyclopentadienylmagnesium bromide with iron(II) chloride. The reaction proceeds as follows:

2C5H5MgBr+FeCl2Fe(C5H5)2+2MgBrCl2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} 2C5​H5​MgBr+FeCl2​→Fe(C5​H5​)2​+2MgBrCl

This reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of ferrocene involves the reaction of cyclopentadiene with iron pentacarbonyl. The process is as follows:

2C5H6+Fe(CO)5Fe(C5H5)2+5CO+H22 \text{C}_5\text{H}_6 + \text{Fe(CO)}_5 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 5 \text{CO} + \text{H}_2 2C5​H6​+Fe(CO)5​→Fe(C5​H5​)2​+5CO+H2​

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Silver sulfate, p-benzoquinone

    Reduction: Sodium dithionite

    Substitution: Aluminum chloride (as a catalyst for Friedel-Crafts reactions)

Major Products Formed

Mechanism of Action

Ferrocene exerts its effects through its redox properties. The iron atom in ferrocene can undergo oxidation and reduction, making it a versatile redox agent. The molecular targets and pathways involved include electron transfer processes that are central to its applications in catalysis and electrochemistry .

Comparison with Similar Compounds

Similar Compounds

    Cobaltocene (Co(C₅H₅)₂): Similar structure but contains cobalt instead of iron.

    Nickelocene (Ni(C₅H₅)₂): Contains nickel instead of iron.

Uniqueness

Ferrocene is unique due to its stability, ease of functionalization, and reversible redox properties. These characteristics make it more versatile compared to similar compounds like cobaltocene and nickelocene .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H16N2O3S/c13-9(6-8-4-2-1-3-5-8)11(15)14-10(7-18)12(16)17/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)

InChI Key

KNPVDQMEHSCAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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